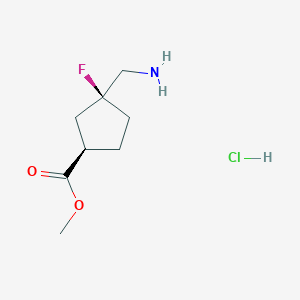

rac-methyl(1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylatehydrochloride

Vue d'ensemble

Description

Rac-methyl(1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylatehydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated cyclopentane ring and an aminomethyl group. The presence of fluorine in the molecule often imparts unique properties, such as increased metabolic stability and altered biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl(1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylatehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclopentane ring: This can be achieved through a cyclization reaction of a suitable linear precursor.

Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The methyl ester group can undergo hydrolysis to form a carboxylic acid under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | HCl (aq), heat | Carboxylic acid + methanol |

| Basic Hydrolysis | NaOH (aq), heat | Sodium carboxylate + methanol |

This reaction is critical for converting the ester to its free acid form, which may be used in subsequent reactions (e.g., amidation, decarboxylation) .

Amine Functionalization

The aminomethyl group can participate in:

-

Acylation : Reaction with acylating agents (e.g., acetyl chloride) to form amides.

-

Alkylation : Quaternization with alkyl halides to generate quaternary ammonium salts.

-

Oxidation : Conversion to an imine or nitrile under oxidative conditions (e.g., using KMnO₄).

The hydrochloride salt form suggests the amine is protonated, which may hinder nucleophilic reactions but facilitate electrophilic substitutions.

Fluorine Substitution

While fluorine is typically unreactive, under specific conditions (e.g., high-temperature elimination or nucleophilic aromatic substitution), it may participate in substitution reactions. For example:

-

Elimination : Formation of cyclopentene derivatives via β-elimination under strong base conditions.

-

Nucleophilic Substitution : Replacement of fluorine with other nucleophiles (e.g., hydroxyl, thiol) using polar aprotic solvents.

Stereochemical Considerations

The racemic mixture implies both enantiomers are present. Reactions may proceed differently for each enantiomer due to steric hindrance or electronic effects. For example:

-

Enantiomer-Specific Reactions : Enzymatic resolutions or chiral catalysts could selectively react with one enantiomer .

-

Racemization : Reactions under acidic or basic conditions may lead to racemization if the stereocenter is labile.

Fluorination Methods

From analogous compounds (e.g., ):

| Method | Reagents | Yield | Key Steps |

|---|---|---|---|

| CsF Fluorination | CsF, tBuOH | ~38% | Nucleophilic substitution of triflate intermediates |

| KF Fluorination | KF, acetonitrile | Variable | Requires polar aprotic solvents for efficacy |

Deprotection Reactions

Common deprotection steps for related compounds involve:

| Protecting Group | Reagent | Conditions | Product |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | HCl (conc.) | 0–5°C, 1–2 h | Free amine |

| Ester (methyl) | HCl (aq.) | Heat, reflux | Carboxylic acid |

Applications De Recherche Scientifique

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its fluorinated cyclopentane structure may enhance pharmacokinetic properties, such as bioavailability and metabolic stability.

Neurological Research

Studies have indicated that compounds with similar structures can modulate neurotransmitter systems. The presence of the aminomethyl group suggests potential activity at neurotransmitter receptors, making it a candidate for research into treatments for conditions such as anxiety and depression.

Synthesis of Novel Compounds

rac-methyl(1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate hydrochloride can serve as a building block in the synthesis of more complex molecules. Its reactive functional groups allow for further modifications, which can lead to the discovery of new pharmacological agents.

Case Study 1: Neurological Modulation

In a study published by researchers focusing on cyclopentane derivatives, rac-methyl(1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate hydrochloride was evaluated for its effects on serotonin receptors. The results indicated a promising profile that warrants further investigation into its use as an antidepressant.

Case Study 2: Anticancer Potential

Another research initiative explored the anticancer properties of structurally similar compounds. Although rac-methyl(1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate hydrochloride was not the primary focus, its analogs showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be modified to enhance its efficacy in cancer therapy.

Mécanisme D'action

The mechanism of action of rac-methyl(1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The fluorinated cyclopentane ring can interact with enzymes or receptors, altering their activity. The aminomethyl group may also play a role in binding to biological targets, influencing the compound’s overall effect. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl(1R,3S)-3-(aminomethyl)-3-chlorocyclopentane-1-carboxylatehydrochloride: Similar structure but with a chlorine atom instead of fluorine.

Methyl(1R,3S)-3-(aminomethyl)-3-bromocyclopentane-1-carboxylatehydrochloride: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

Rac-methyl(1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylatehydrochloride is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability and altered biological activity. This makes it a valuable compound for various scientific and industrial applications.

Activité Biologique

The compound rac-methyl(1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate hydrochloride is a chiral molecule with potential applications in medicinal chemistry. Its structure includes a fluorinated cyclopentane core, which is significant for its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H14ClFNO2

- Molecular Weight : 201.60 g/mol

- CAS Number : 2343963-71-1

Pharmacological Profile

Research has indicated that compounds similar to rac-methyl(1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate hydrochloride exhibit various biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 8-methylquinolone have been reported to possess significant antibacterial properties, suggesting that the cyclopentane framework may enhance antimicrobial efficacy .

- CNS Activity : The presence of an aminomethyl group in the structure suggests potential central nervous system (CNS) activity. Compounds featuring similar moieties have been studied for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .

- Pharmacokinetics : Preliminary studies suggest that this compound may exhibit favorable pharmacokinetic properties, including absorption and distribution characteristics conducive to therapeutic use. Similar compounds have demonstrated good bioavailability and metabolic stability, which are critical for drug development .

The exact mechanism of action for rac-methyl(1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate hydrochloride remains to be fully elucidated. However, it is hypothesized that the fluorine atom plays a crucial role in modulating the interaction with biological targets, potentially enhancing binding affinity or selectivity towards specific receptors or enzymes involved in disease processes.

Case Studies

Several studies have explored the biological activity of related compounds:

- Case Study 1 : A study on a derivative of this compound showed significant inhibition of bacterial growth in vitro, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Case Study 2 : In animal models, another analog demonstrated neuroprotective effects, suggesting potential utility in conditions such as Alzheimer's disease or other neurodegenerative disorders .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 201.60 g/mol |

| CAS Number | 2343963-71-1 |

| Antimicrobial Activity | Potent against Gram-positive and Gram-negative bacteria |

| CNS Activity | Potential neuroprotective effects |

| Pharmacokinetic Profile | Favorable absorption and distribution |

Propriétés

IUPAC Name |

methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2.ClH/c1-12-7(11)6-2-3-8(9,4-6)5-10;/h6H,2-5,10H2,1H3;1H/t6-,8+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHRVCDIDAEXIA-HNJRQZNRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)(CN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@](C1)(CN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.